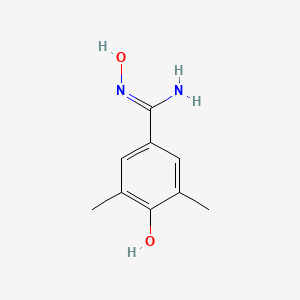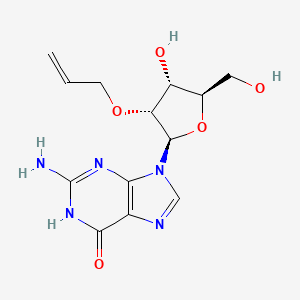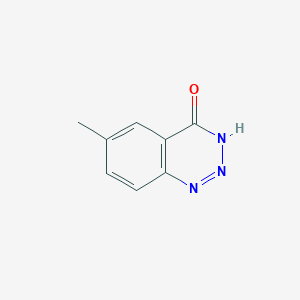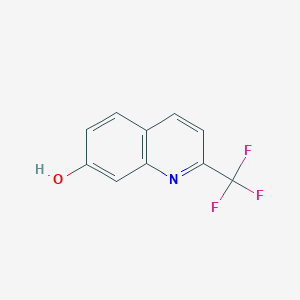![molecular formula C9H6N4O B1436602 Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 148191-54-2](/img/structure/B1436602.png)
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Descripción general
Descripción
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The compounds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Aplicaciones Científicas De Investigación
Novel Synthesis and Derivatives
Synthesis of Heterocyclic Compounds : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives are synthesized through reactions involving naphthaldehydes, cyanothioacetamide, and various reagents, resulting in a range of heterocyclic compounds including pyrazolo[3,4-b]pyridine, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, thieno[2,3-b]pyridine, and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. These synthetic processes contribute to expanding the chemical space of heterocyclic compounds with potential applications in medicinal chemistry and material science (Abdel Fattah, Elneairy, & Gad-Elkareem, 2007).
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential therapeutic applications of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Some pyrazolopyrimidines derivatives exhibit antimicrobial activity, suggesting their potential use as antibacterial and antifungal agents. This antimicrobial efficacy opens avenues for developing new therapeutic agents against resistant microbial strains (Shamroukh et al., 2007).
Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. This suggests a promising application in developing new treatments for tuberculosis (Sutherland et al., 2022).
Antiviral Potency Against COVID-19 : Novel pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antiviral potency against SARS-CoV-2, the virus responsible for COVID-19. These findings highlight the potential of these compounds in contributing to the development of COVID-19 treatments (Alamshany et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . Molecular docking simulations have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Análisis Bioquímico
Biochemical Properties
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in cell cycle regulation. One of the key enzymes that this compound interacts with is cyclin-dependent kinase 2 (CDK2). CDK2 is essential for the progression of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation. This effect is primarily mediated through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle .
Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins such as BCL-2. Additionally, this compound can influence cell signaling pathways, including the MAPK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site. This binding prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that this compound forms hydrogen bonds with critical residues in the CDK2 active site, such as Leu83, which is essential for its inhibitory activity .
In addition to CDK2 inhibition, this compound can modulate the activity of other kinases involved in cell signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately affecting cell function and survival .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In vitro studies have shown that the compound remains stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
In vivo studies have demonstrated that this compound can exert long-term effects on tumor growth and progression. These effects are consistent with the compound’s ability to inhibit CDK2 and modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. Cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s therapeutic effects or toxicity.
Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. This modulation can lead to changes in metabolite levels, which can impact cellular function and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by solute carrier transporters, such as the organic anion transporting polypeptides (OATPs) . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . The compound can also be transported into the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the subcellular localization of this compound, directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKPIHZEPEKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones, and what downstream effects does this interaction elicit?
A1: The research paper focuses on the synthesis and preliminary evaluation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones as potential benzodiazepine receptor ligands []. While the exact downstream effects aren't detailed in this specific study, binding to benzodiazepine receptors, which are part of the GABAergic system, suggests potential anticonvulsant activity. Further research is needed to fully elucidate the specific interactions and downstream consequences of this binding.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436526.png)
![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)



![2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B1436538.png)
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)

